Cas no 1806767-69-0 (2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol)

2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol
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- Inchi: 1S/C9H7F6NO3/c1-18-7-5(8(10,11)12)2-4(3-17)6(16-7)19-9(13,14)15/h2,17H,3H2,1H3
- InChI Key: QKCJFEVBRHLIDV-UHFFFAOYSA-N
- SMILES: FC(C1=C(N=C(C(CO)=C1)OC(F)(F)F)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 295
- XLogP3: 2.7
- Topological Polar Surface Area: 51.6
2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085553-1g |
2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol |
1806767-69-0 | 97% | 1g |
$1,519.80 | 2022-03-31 |
2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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3. Back matter
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol
Recent Advances in the Study of 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol (CAS: 1806767-69-0)
The compound 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol (CAS: 1806767-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyridine derivative, characterized by its unique trifluoromethoxy and trifluoromethyl substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and agrochemicals. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and potential clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol, highlighting its efficient production via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the research team identified key intermediates, such as 1806767-69-0, which play a critical role in the scalability of the synthesis process.
In the context of biological activity, a preprint from BioRxiv reported that this compound exhibits potent inhibitory effects against specific kinase targets implicated in inflammatory diseases. The study utilized in vitro assays and molecular docking simulations to demonstrate its high binding affinity and selectivity. Notably, the trifluoromethoxy group was found to enhance the compound's metabolic stability, while the methanol moiety contributed to its solubility, addressing common challenges in drug development.
Further investigations into the agrochemical potential of 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol were presented at the 2024 International Conference on Pesticide Science. Researchers highlighted its efficacy as a fungicide, with field trials showing remarkable protection against fungal pathogens in crops. The compound's mode of action involves disruption of fungal cell wall synthesis, a mechanism distinct from existing agrochemicals, thereby reducing the risk of resistance development.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound. A recent review in Chemical Biology & Drug Design pointed out the need for further structural modifications to improve its oral bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results suggesting that prodrug strategies could enhance its therapeutic index.
In conclusion, 2-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-methanol (CAS: 1806767-69-0) represents a versatile scaffold with broad applications in both medicine and agriculture. Ongoing research aims to unlock its full potential, paving the way for its eventual translation into clinical and commercial products. Future studies should focus on elucidating its long-term safety profile and exploring synergistic combinations with other therapeutic agents.
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